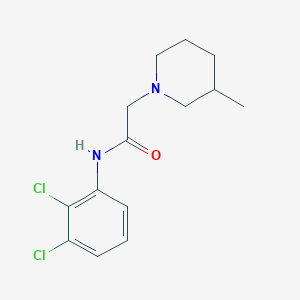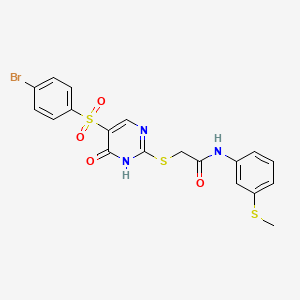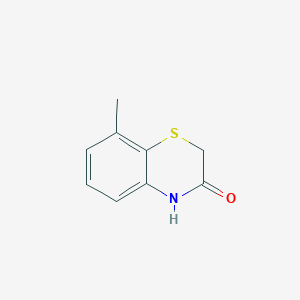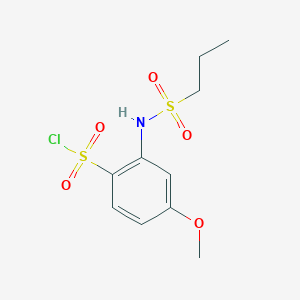![molecular formula C24H19N5O B2408502 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile CAS No. 478248-03-2](/img/structure/B2408502.png)
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino and tricarbonitrile groups, as well as a phenoxyphenyl group with a tert-butyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxyphenyl Intermediate: The reaction begins with the synthesis of the 4-(tert-butyl)phenoxybenzene intermediate. This can be achieved through the nucleophilic aromatic substitution reaction of 4-tert-butylphenol with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate.
Coupling with Pyridine Derivative: The phenoxyphenyl intermediate is then coupled with a pyridine derivative, such as 2-amino-3,4,5-tricarbonitrilepyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The tricarbonitrile groups can be reduced to form corresponding amines.
Substitution: The phenoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
科学研究应用
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-3,4,5-tricarbonitrilepyridine: Shares the pyridine and tricarbonitrile moieties but lacks the phenoxyphenyl group.
4-(tert-Butyl)phenoxybenzene: Contains the phenoxyphenyl group but lacks the pyridine and tricarbonitrile moieties.
2-Amino-6-phenyl-3,4,5-pyridinetricarbonitrile: Similar structure but without the tert-butyl substituent.
Uniqueness
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobicity, while the tricarbonitrile groups increase its electron-withdrawing capacity, making it a versatile compound for various applications.
属性
IUPAC Name |
2-amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-24(2,3)16-6-10-18(11-7-16)30-17-8-4-15(5-9-17)22-20(13-26)19(12-25)21(14-27)23(28)29-22/h4-11H,1-3H3,(H2,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDFXATUGIHEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2408423.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)





![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2408434.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)
